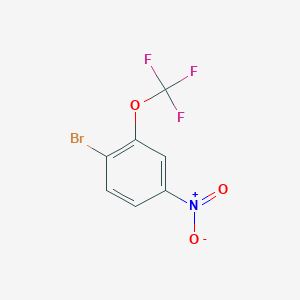
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3NO3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, nitro, and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-nitro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of derivatives such as 1-amino-4-nitro-2-(trifluoromethoxy)benzene.
Reduction: Formation of 1-bromo-4-amino-2-(trifluoromethoxy)benzene.
Oxidation: Formation of nitroso or other oxidized derivatives.
Applications De Recherche Scientifique
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different electronic and steric properties.
4-Nitro-2-(trifluoromethoxy)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of all three functional groups (bromine, nitro, and trifluoromethoxy) on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C7H3BrF3NO3 |
|---|---|
Poids moléculaire |
286.00 g/mol |
Nom IUPAC |
1-bromo-4-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H |
Clé InChI |
QHLYUSBHQICTQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
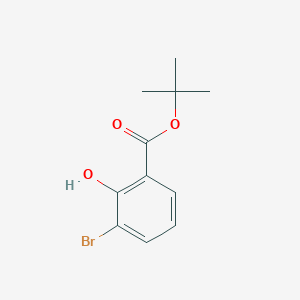
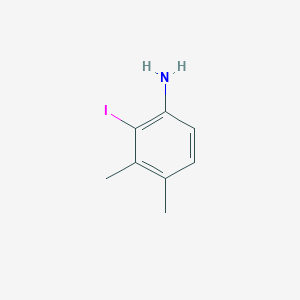
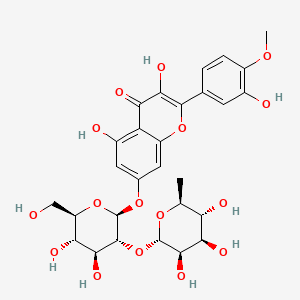

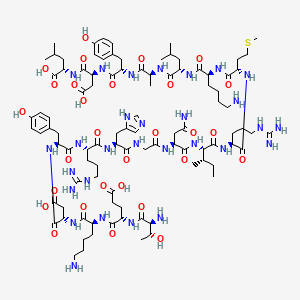
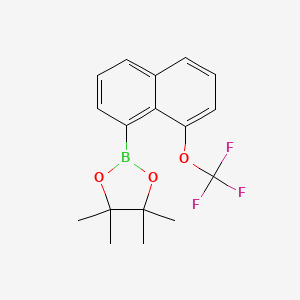
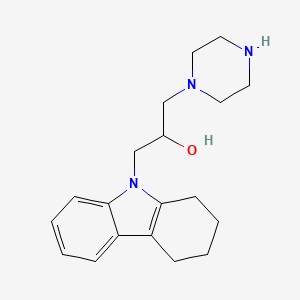
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

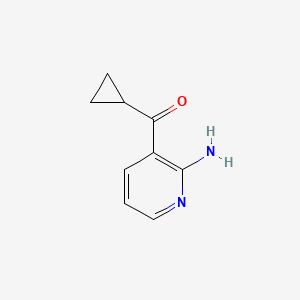
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)

